molecular formula C12H12O B14317067 Benzene, [3-(2-propynyloxy)-1-propenyl]- CAS No. 110966-13-7

Benzene, [3-(2-propynyloxy)-1-propenyl]-

Cat. No.: B14317067
CAS No.: 110966-13-7
M. Wt: 172.22 g/mol
InChI Key: VMKISEXUKFXERZ-UHFFFAOYSA-N
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Description

Benzene, [3-(2-propynyloxy)-1-propenyl]- is an organic compound with the molecular formula C₉H₈O It is a derivative of benzene, where the benzene ring is substituted with a 3-(2-propynyloxy)-1-propenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, [3-(2-propynyloxy)-1-propenyl]- typically involves the reaction of benzene with 3-(2-propynyloxy)-1-propenyl halides under specific conditions. One common method is the electrophilic aromatic substitution reaction, where the benzene ring reacts with the halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of Benzene, [3-(2-propynyloxy)-1-propenyl]- may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

Benzene, [3-(2-propynyloxy)-1-propenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the propynyloxy group is replaced by other nucleophiles such as halides, amines, or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halides, amines, thiols.

Scientific Research Applications

Benzene, [3-(2-propynyloxy)-1-propenyl]- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzene, [3-(2-propynyloxy)-1-propenyl]- involves its interaction with molecular targets through various pathways:

    Electrophilic Substitution: The benzene ring undergoes electrophilic substitution reactions, where the electron-rich aromatic ring reacts with electrophiles.

    Nucleophilic Addition: The propynyloxy group can participate in nucleophilic addition reactions, where nucleophiles attack the electron-deficient carbon atoms.

    Radical Reactions: The compound can undergo radical reactions, where free radicals are generated and react with other molecules.

Comparison with Similar Compounds

Benzene, [3-(2-propynyloxy)-1-propenyl]- can be compared with other benzene derivatives such as:

    Phenylpropenyl ether: Similar structure but lacks the propynyloxy group.

    Allyl phenyl ether: Contains an allyl group instead of the propynyloxy group.

    Phenyl allyl ether: Similar structure but with different substitution patterns.

These compounds share some chemical properties but differ in their reactivity and applications due to the presence of different functional groups.

Properties

110966-13-7

Molecular Formula

C12H12O

Molecular Weight

172.22 g/mol

IUPAC Name

3-prop-2-ynoxyprop-1-enylbenzene

InChI

InChI=1S/C12H12O/c1-2-10-13-11-6-9-12-7-4-3-5-8-12/h1,3-9H,10-11H2

InChI Key

VMKISEXUKFXERZ-UHFFFAOYSA-N

Canonical SMILES

C#CCOCC=CC1=CC=CC=C1

Origin of Product

United States

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